molecular formula C10H13ClFNO2 B613012 (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 176896-72-3

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No. B613012
M. Wt: 233.67
InChI Key: FHEHCZJLZDLUAW-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a chemical compound with the molecular formula C11H15ClFNO21. It is used in research2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”.



Molecular Structure Analysis

The molecular structure of “®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” can be represented by the InChI code: 1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m1./s11.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”.



Physical And Chemical Properties Analysis

“®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a solid at room temperature3. It should be stored in a dry environment3.


Scientific Research Applications

  • Antiandrogen Activity : A study by Tucker, Crook, and Chesterson (1988) found that derivatives of 2-hydroxypropionanilides, which include compounds similar to "(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride", show potential in treating androgen-responsive diseases due to their antiandrogen activity (Tucker, Crook, & Chesterson, 1988).

  • Antitumor Activities : Xiong Jing (2011) synthesized enantiomers related to "(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride" and found that these compounds exhibit selective antitumor activities. This suggests potential applications in cancer treatment (Xiong Jing, 2011).

  • Antidepressive Activity : Research by Tao Yuan (2012) on a compound structurally similar to "(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride" revealed its potential as an antidepressant, indicating its possible use in mental health treatments (Tao Yuan, 2012).

  • Synthesis of Novel Compounds : A study by Weiping Yu et al. (2010) demonstrated the synthesis of novel amino acids structurally related to "(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride" with potential applications in imaging brain tumors (Yu et al., 2010).

  • Cardiovascular Effects : Research by Pérez-Alvarez et al. (1999) on analogs of indorenate, which are structurally related to "(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride", showed significant findings in cardiovascular pharmacology, suggesting potential therapeutic applications (Pérez-Alvarez et al., 1999).

  • Radiopharmaceutical Applications : Luo et al. (2019) discussed the automated synthesis of a radiopharmaceutical for PET imaging, demonstrating the potential use of similar compounds in medical imaging (Luo et al., 2019).

Safety And Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)3. The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing)3.


Future Directions

I couldn’t find specific information on the future directions of “®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”.


Please note that this information is based on the compound “®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”, not “®-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride”. The properties of these two compounds may differ.


properties

IUPAC Name

methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHCZJLZDLUAW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718522
Record name Methyl 4-fluoro-D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

CAS RN

176896-72-3
Record name D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176896-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176896-72-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Brenna, FG Gatti, A Manfredi, D Monti, F Parmeggiani - 2011 - Wiley Online Library
The enantioselective biocatalyzed reduction of the C=C bond of some (Z)‐methyl α‐halo‐β‐arylacrylates was investigated. The reaction was performed by baker's yeast fermentation …

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